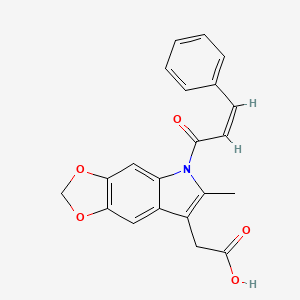
2-Methylnon-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnon-3-yn-2-ol is an organic compound with the molecular formula C10H18O. It is classified as an alkynyl alcohol due to the presence of both a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C). This compound is a colorless liquid and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylnon-3-yn-2-ol can be synthesized through various methods. One common approach involves the condensation of acetylene with a suitable ketone under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene and a ketone, with catalysts such as Lewis acids to promote the reaction. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnon-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
2-Methylnon-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylnon-3-yn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding, making the compound a good candidate for various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to undergo transformations that are crucial in synthetic chemistry.
Comparación Con Compuestos Similares
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar reactivity but a different carbon chain length.
3-Methylnon-1-yn-3-ol: A compound with a similar structure but different positioning of the hydroxyl group.
Uniqueness: 2-Methylnon-3-yn-2-ol is unique due to its specific carbon chain length and the positioning of the hydroxyl group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
41746-21-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-methylnon-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |
Clave InChI |
XKVZJNDWNWCHOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



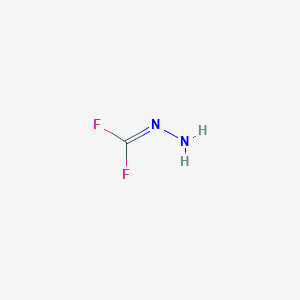

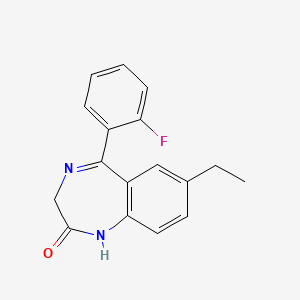

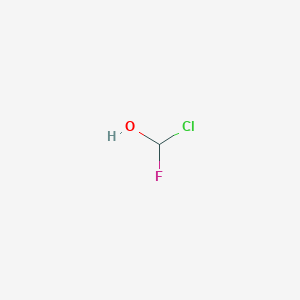
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
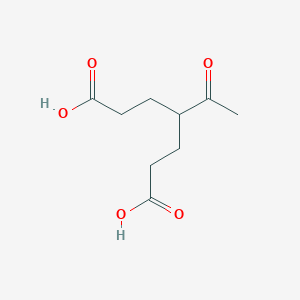
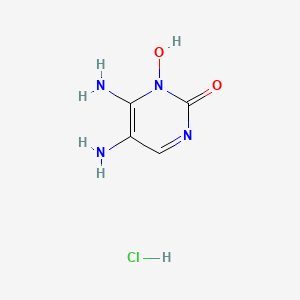
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

